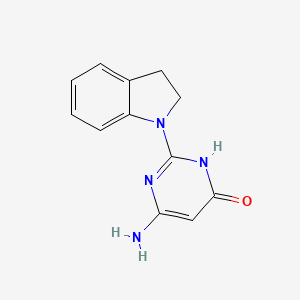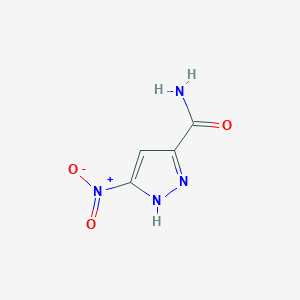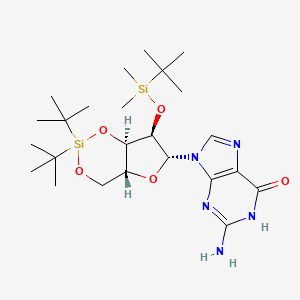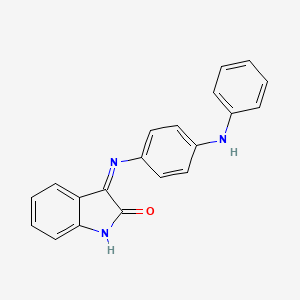![molecular formula C14H8F3N3O3 B1417594 3-[4-(2-Trifluormethyl-phenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-on CAS No. 1219453-89-0](/img/structure/B1417594.png)
3-[4-(2-Trifluormethyl-phenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-on
Übersicht
Beschreibung
“3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is an organic compound with the molecular formula C14H8F3N3O3 . It is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . This compound has been found to be a part of a new class of Cannabinoid Type 2 Receptor Agonists, which are being studied for the treatment of inflammatory pain .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one”, often involves the design and creation of novel molecules with excellent agricultural activities . The structures of these synthesized compounds are usually confirmed by 1 H NMR, 13 C NMR, and HRMS .Molecular Structure Analysis
The molecular structure of “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . This structure is known for its unique bioisosteric properties and a wide spectrum of biological activities .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives, including “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one”, are often part of the process of discovering new pesticides with new modes of action . These compounds have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” are characterized by its molecular formula C14H8F3N3O3 . Substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 3-[4-(2-Trifluormethyl-phenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-on
Die fragliche Verbindung, allgemein als this compound bezeichnet, hat mehrere potenzielle Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse ihrer einzigartigen Anwendungen in verschiedenen Bereichen:
Entwicklung von Herbiziden: Diese Verbindung wurde auf ihr Potenzial als Herbizid untersucht. Ihre Struktur wurde optimiert, um auf das Phytoendesaturase-Enzym abzuzielen, das im Carotinoid-Biosyntheseweg in Pflanzen entscheidend ist . Dieser Weg ist essentiell für die Photosynthese und den Schutz vor oxidativem Schaden. Durch die Hemmung dieses Enzyms kann die Verbindung effektiv als Vor- und Nachlaufherbizid wirken, insbesondere zur Unkrautbekämpfung in Weizenfeldern .
Neuroprotektive Wirkstoffforschung: Die Forschung hat gezeigt, dass Derivate dieser Verbindung neuroprotektive Eigenschaften haben können. Studien an verwandten Verbindungen haben gezeigt, dass sie durch die Modulation der Acetylcholinesterase-Aktivität und der Malondialdehyd-Spiegel potenziell vor oxidativem Stress-induzierter Neurotoxizität schützen können . Dies deutet darauf hin, dass this compound ein Kandidat für weitere Untersuchungen im Zusammenhang mit neurodegenerativen Erkrankungen sein könnte.
Antioxidative Aktivität: Der Rahmen der Verbindung wurde mit antioxidativer Aktivität in Verbindung gebracht. Oxidativer Stress ist ein häufiger Weg, der zu Zellschäden führt und an verschiedenen Krankheiten beteiligt ist. Verbindungen mit antioxidativen Eigenschaften können diesen Schaden mildern und sind wertvoll in der Forschung zu Alterung und chronischen Krankheiten .
Peroxisomen-Proliferator-aktivierte Rezeptor-Agonisten: Es besteht das Potenzial, dass diese Verbindung als Agonist für Peroxisomen-Proliferator-aktivierte Rezeptoren (PPARs) wirkt. Diese Rezeptoren spielen eine bedeutende Rolle bei der Regulation des Stoffwechsels, der Entzündung und der Energiehomöostase. Agonisten für PPARs werden wegen ihres therapeutischen Potenzials bei Stoffwechselstörungen gesucht .
Glaukom-Behandlung: Obwohl sie nicht direkt mit der fraglichen Verbindung zusammenhängen, wurden ihre strukturellen Analoga zur Behandlung von Glaukom zugelassen. Dies deutet darauf hin, dass weitere strukturelle Optimierung und Forschung zur Entwicklung neuer Behandlungen für Augenerkrankungen führen könnten .
Molekulardesigns und Simulationen: Die Struktur der Verbindung macht sie für Molekulardesigns und Simulationsstudien geeignet. Sie kann als Leitverbindung für die Entwicklung neuer Moleküle mit gewünschten biologischen Aktivitäten dienen, wobei Computerwerkzeuge für die Optimierung eingesetzt werden .
Pharmakologisches Aktivitätsprofiling: Derivate dieser Verbindung haben eine Reihe von pharmakologischen Aktivitäten gezeigt, darunter antibakterielle, antifungale und Antitumor-Eigenschaften. Dieses breite Aktivitätsspektrum macht sie zu einem wertvollen Gerüst für die Entwicklung neuer Medikamente .
Landwirtschaftliche Chemie: Im Bereich der landwirtschaftlichen Chemie kann die herbizide Aktivität der Verbindung zur Entwicklung sichererer und effektiverer Agrochemikalien genutzt werden. Ihre Selektivität und ihr Sicherheitsprofil machen sie zu einem attraktiven Kandidaten für nachhaltige landwirtschaftliche Praktiken .
Wirkmechanismus
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, to which this compound belongs, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that 1,2,4-oxadiazole derivatives interact with their targets, leading to changes that result in their anti-infective activities .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways, leading to their broad spectrum of agricultural biological activities .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Action Environment
It’s known that environmental factors can influence the action of 1,2,4-oxadiazol derivatives .
Zukünftige Richtungen
The future directions of research on “3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” and similar compounds may involve further exploration of their potential as therapeutic agents, particularly in the treatment of inflammatory pain . Additionally, their potential as efficient and low-risk chemical pesticides could be further explored .
Biochemische Analyse
Biochemical Properties
3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic changes. These effects are crucial for understanding the potential therapeutic applications of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one.
Molecular Mechanism
At the molecular level, 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The binding interactions are facilitated by the compound’s unique structural features, which allow it to fit into the active sites of target enzymes. Additionally, 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s influence on metabolic pathways is an important aspect of its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of 3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is essential for its effective use in therapeutic applications .
Eigenschaften
IUPAC Name |
3-[4-[2-(trifluoromethyl)phenoxy]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O3/c15-14(16,17)9-3-1-2-4-11(9)22-8-5-6-18-10(7-8)12-19-13(21)23-20-12/h1-7H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMOJNDXACXKMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(4-Fluorophenyl)-2-{[(2-piperazin-1-ylethyl)-amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417522.png)
![methyl (E)-4-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]-2-butenoate](/img/structure/B1417523.png)
![7-(4-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417524.png)

![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)

![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)
